(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

(R)-1-Cbz-3-aminopyrrolidine hydrochloride (CAS 870621-17-3) is a chiral pyrrolidine building block characterized by a benzyl carbamate (Cbz) protecting group on the ring nitrogen and an (R)-configured free primary amine at the 3-position. This monohydrochloride salt provides a defined stereocenter essential for asymmetric synthesis of pharmaceutical intermediates.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 870621-17-3
Cat. No. B152309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
CAS870621-17-3
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1
InChIKeyQNQVBYGRFHOBNO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





870621-17-3 (R)-1-Cbz-3-Aminopyrrolidine HCl: Procurement Baseline for Chiral 3-Aminopyrrolidine Building Blocks


(R)-1-Cbz-3-aminopyrrolidine hydrochloride (CAS 870621-17-3) is a chiral pyrrolidine building block characterized by a benzyl carbamate (Cbz) protecting group on the ring nitrogen and an (R)-configured free primary amine at the 3-position . This monohydrochloride salt provides a defined stereocenter essential for asymmetric synthesis of pharmaceutical intermediates . Its procurement value is tied to enantiomeric excess (≥96.0% ee), measured specific rotation, and demonstrated utility in high-profile drug discovery programs such as the KIFC1 inhibitor AZ82 and N6-substituted adenosine A1AR agonists .

Stereochemical Role

Stereochemical-control study fit for asymmetric synthesis of pharmaceutical intermediates

Form & Handling

Crystalline hydrochloride salt supports gravimetric dispensing for stoichiometric reactions

Eliminates air-sensitive liquid/oil handling constraints of the free base form

Documented Precedent

Reported intermediate in KIFC1 inhibitor and A1AR agonist drug discovery programs

Why Generic (R)-1-Cbz-3-Aminopyrrolidine Interchange Often Fails: Enantiomeric Drift and Salt Form Inconsistency


Substituting this compound with its racemic 3-N-Cbz-aminopyrrolidine HCl (CAS 553672-38-1) [1] or the opposite (S)-enantiomer (CAS 550378-39-7) introduces critical failure modes in asymmetric synthesis. The (S)-enantiomer exhibits opposite specific rotation (+13.0 to +16.0 deg versus -13.0 to -16.0 deg) and directly yields the unwanted chiral outcome in drug intermediate pathways. Even within the (R)-series, the free base form (CAS 122536-73-6) is an air-sensitive oil with handling disadvantages compared to this crystalline hydrochloride salt. The following quantitative evidence demonstrates that optical purity, specific rotation sign, and salt form are non-interchangeable procurement specifications.

Enantiomer mismatch risk
Target (R)-enantiomer HCl: [α]20/D negative sign
Substitute (S)-enantiomer HCl (CAS 550378-39-7): opposite specific rotation, may yield unwanted stereochemical outcome
Racemate incompatibility
Target Defined (R)-stereocenter enables direct chiral synthesis
Substitute Racemic 3-N-Cbz-aminopyrrolidine HCl (CAS 553672-38-1): zero net optical rotation, requires resolution step
Salt form handling risk
Target Crystalline hydrochloride solid; non-air-sensitive, precise weighing
Substitute Free base (CAS 122536-73-6): air-sensitive oil; inert atmosphere handling may be required
Optical purity, specific rotation sign, and salt form are non-interchangeable procurement specifications. Enantiomeric drift or salt-form mismatch may directly alter downstream chiral outcomes.

Quantitative Procurement Evidence: How 870621-17-3 Compares to (S)-Enantiomer, Racemate, and Analog Building Blocks


Enantiomeric Excess (ee%): (R)-Enantiomer HCl vs. (S)-Enantiomer HCl – A Reversed Purity Gap

In a direct head-to-head supplier specification comparison, the (S)-enantiomer hydrochloride (CAS 550378-39-7) from TCI reports a minimum optical purity of 98.0% ee, exceeding the 96.0% ee minimum specified for the (R)-enantiomer hydrochloride (CAS 870621-17-3) from the same manufacturer . This 2.0% ee differential means that the (S)-antipode is supplied with a tighter enantiomeric specification by TCI. Conversely, cross-supplier batches of the (R)-enantiomer from Adamas [1] show variability with actual measured optical rotation values ranging from -13.2° to -14.4°, indicating that procurement without careful supplier qualification risks accepting material at the lower 96.0% ee boundary. The racemic mixture (CAS 553672-38-1) [2] has zero net optical rotation and is entirely unsuitable for chiral synthesis without resolution.

Enantiomeric Excess (ee%)
Head-to-head
Min. 96.0% ee (TCI) vs. (S)-enantiomer 98.0% ee; cross-supplier batch [α]D from -13.2° to -14.4°
Supports enantiomeric purity specification review
Verify if 96.0% ee floor is sufficient for downstream chiral amplification
Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Specific Rotation: Definitive Identification of (R)-870621-17-3 vs. (S)-550378-39-7

Specific rotation provides an unequivocal identity test differentiating the (R) and (S) hydrochloride salts. The target compound exhibits [α]20/D = -13.0° to -16.0° (C=1, H2O) , directly opposite in sign to the (S)-enantiomer which shows [α]20/D = +13.0° to +16.0° (C=1, H2O) . Adamas batch CoAs confirm individual measurements of -13.2° [1] and -14.4° [2] for the (R)-enantiomer. This opposite sign is a direct consequence of the Cahn-Ingold-Prelog stereochemistry at the 3-position and serves as a simple go/no-go gate in incoming quality control.

Specific Rotation [α]20/D
Head-to-head
Target: -13.0° to -16.0° (C=1, H2O). Opposite enantiomer: +13.0° to +16.0°
Serves as enantiomer-attribution review and incoming QC go/no-go gate
Polarimetric check confirms correct enantiomer before synthesis
Optical Rotation Chiral Identity QC/QA Specification

Salt Form Advantage: Crystalline Hydrochloride (870621-17-3) vs. Air-Sensitive Free Base (122536-73-6)

The hydrochloride salt 870621-17-3 is a crystalline solid at room temperature with a melting point of 310-316°C (free base data) , in contrast to the free base 122536-73-6 which is an air-sensitive liquid/oil (density 1.155 g/mL at 25°C, refractive index n20/D 1.548) . The free base carries an 'Air Sensitive' warning and requires inert atmosphere handling , while the hydrochloride is stable under recommended storage (room temperature, 15°C or below in a cool, dry place) . In the resolution literature, the (R)-amine is directly converted and isolated as its diastereomeric salt with (S)-2-methoxy-2-phenylacetic acid, achieving a diastereomeric excess of 98% de, before liberation and conversion to the hydrochloride [1]. This solid salt form enables precise gravimetric dispensing for stoichiometric reactions, a critical factor in multi-step API intermediate synthesis.

Salt Form: HCl vs Free Base
Cross-study
Crystalline solid, stable at RT vs. air-sensitive oil (density 1.155 g/mL, inert storage)
Crystalline salt form supports precise gravimetric dispensing
Eliminates inert atmosphere constraints for high-throughput synthesis
Salt Form Selection Stability Handling

Application Differentiation: KIFC1/AZ82 Pathway vs. Boc-Analog Generic Utility

The (R)-1-Cbz-3-aminopyrrolidine scaffold (used directly as the free base or hydrochloride) is explicitly documented as a key synthetic intermediate for AZ82, a KIFC1-specific inhibitor with an IC50 of 0.3 μM against microtubule-stimulated KIFC1 ATPase activity [1]. AZ82 triggers multipolar spindle formation and mitotic catastrophe in centrosome-amplified cancer cells [1]. In contrast, the analogous N-Boc protected (R)-3-aminopyrrolidine (CAS 147081-49-0) is not linked to the KIFC1 pathway; its literature applications are limited to generic biochemical reagent descriptions and PI3Kδ binding studies . The Cbz group further enables orthogonal deprotection strategies (hydrogenolysis) that are incompatible with Boc-group acid-labile pathways [2]. Additionally, this compound serves as a key intermediate for N6-substituted adenosine analogs acting as potent A1AR agonists , an application not documented for the Boc analog.

Application: KIFC1/AZ82 vs Boc-Analog
Cross-study
Documented key intermediate for AZ82 (KIFC1 IC50 0.3 μM); Boc analog lacks this precedent
Supports route-scouting confidence for KIFC1 and A1AR programs
Cbz enables orthogonal hydrogenolysis deprotection vs. Boc acid-labile routes
KIFC1 Inhibitor AZ82 Cancer Therapeutics

Patent Depth: Cbz-Protected (R)-Enantiomer in DPP-IV Inhibitor Synthesis

European Patent EP2173709A2 (and related family members) explicitly names benzyl (3R)-3-aminopyrrolidine-1-carboxylate—the free base form of this compound—as an intermediate in the synthesis of selective DPP-IV inhibitors [1]. The patent describes coupling of a carboxylate salt with a boro-proline derivative where the Cbz-protected (R)-aminopyrrolidine serves as the chiral building block delivering the required stereochemistry . This distinguishes the compound from the racemic 3-N-Cbz-aminopyrrolidine HCl (CAS 553672-38-1), which lacks the stereochemical definition needed for DPP-IV inhibitor patents and would require an additional resolution step to isolate the active enantiomer [2]. The patent also teaches crystalline forms of intermediates, aligning with the solid hydrochloride advantage .

Patent: DPP-IV Intermediate
Class-level
Explicitly named in EP2173709A2 as benzyl (3R)-3-aminopyrrolidine-1-carboxylate
Supports intellectual property positioning for DPP-IV inhibitor process chemistry
Racemic form not cited as viable patent intermediate; requires resolution
DPP-IV Inhibitors Patent Intermediates Pharmaceutical Synthesis

Application Scenarios for 870621-17-3: Where (R)-1-Cbz-3-Aminopyrrolidine HCl Delivers Proven Value


Synthesis of AZ82 and Next-Generation KIFC1 Inhibitors for Centrosome-Amplified Cancers

This compound serves as the chiral gateway in the synthesis of AZ82 (KIFC1 IC50 = 0.3 μM) [1]. Process chemists developing KIFC1-targeted therapies for centrosome-amplified cancer cells can directly follow the published route, eliminating the need for chiral chromatography by starting from this pre-resolved (R)-enantiomer hydrochloride [1]. The crystalline salt form enables stoichiometric precision in the key Cbz-deprotection and coupling steps.

Chiral Building Block for N6-Substituted Adenosine A1AR Agonists

Medicinal chemistry groups synthesizing N6-substituted adenosine analogs with heterocyclic substituents require enantiopure (R)-3-aminopyrrolidine for the N6-amination step [2]. The Cbz protection allows selective deprotection under neutral hydrogenolysis conditions, preserving acid-sensitive adenosine glycosidic bonds that would be cleaved under the acidic conditions required for Boc removal [3].

DPP-IV Inhibitor Process Chemistry and GMP Intermediate Qualification

In the synthesis of DPP-IV inhibitors for Type 2 diabetes, the (R)-configured 3-aminopyrrolidine core is essential for target binding [4]. EP2173709A2 explicitly names this compound's free base form as an intermediate [4]. The available HPLC purity specification (>98.0%) combined with optical purity testing (≥96.0% ee) meets the quality gate requirements for GMP intermediate qualification in early-phase API manufacturing.

Diastereomeric Salt Resolution Process Development and Scale-Up

The published resolution protocol using (S)-2-methoxy-2-phenylacetic acid achieves 98% de and 44% yield, successfully demonstrated at 50 kg pilot scale [5]. This compound serves as the reference standard for developing improved resolution processes, where its specific rotation (-13.0° to -16.0° ) and HPLC purity serve as the benchmark for evaluating new resolving agents or enzymatic kinetic resolution methods.

Application
Selection Property
Validation Focus
KIFC1 inhibitor synthesis
Chiral gateway for AZ82 and next-generation analogs; crystalline salt stoichiometric precision
Cbz-deprotection and coupling step reproducibility; enantiomeric excess by chiral HPLC
N6-substituted adenosine A1AR agonists
Enantiopure (R)-3-aminopyrrolidine for N6-amination; Cbz orthogonal hydrogenolysis
Preservation of acid-sensitive glycosidic bonds; specific rotation as identity check
DPP-IV inhibitor process chemistry
Defined (R)-stereochemistry essential for target binding; patent-exemplified intermediate
HPLC purity and optical rotation for early-phase API intermediate qualification
Diastereomeric salt resolution development
Reference standard for evaluating new resolving agents or enzymatic methods
Specific rotation and HPLC purity as benchmark for improved resolution protocols

Technical Documentation Hub

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